N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide N-(3-Acetamidopropyl)pyrrolidin-2-one, also known as N-acetylisoputreanine-g-lactam or acisoga, belongs to the class of organic compounds known as n-alkylpyrrolidines. N-alkylpyrrolidines are compounds containing a pyrrolidine moiety that is substituted at the N1-position with an alkyl group. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms. N-(3-Acetamidopropyl)pyrrolidin-2-one is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). N-(3-Acetamidopropyl)pyrrolidin-2-one has been primarily detected in urine.
N-(3-acetamidopropyl)pyrrolidin-2-one is a member of the class of pyrrolidin-2-ones in which the amide hydrogen of pyrrolidin-2-one has been replaced by a 3-acetamidopropyl group. It has a role as a human urinary metabolite. It is a member of acetamides and a member of pyrrolidin-2-ones.
Brand Name: Vulcanchem
CAS No.: 106692-36-8
VCID: VC20750737
InChI: InChI=1S/C9H16N2O2/c1-8(12)10-5-3-7-11-6-2-4-9(11)13/h2-7H2,1H3,(H,10,12)
SMILES: CC(=O)NCCCN1CCCC1=O
Molecular Formula: C9H16N2O2
Molecular Weight: 184.24 g/mol

N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

CAS No.: 106692-36-8

Cat. No.: VC20750737

Molecular Formula: C9H16N2O2

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide - 106692-36-8

Specification

CAS No. 106692-36-8
Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
IUPAC Name N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
Standard InChI InChI=1S/C9H16N2O2/c1-8(12)10-5-3-7-11-6-2-4-9(11)13/h2-7H2,1H3,(H,10,12)
Standard InChI Key OAUYENAPBFTAQT-UHFFFAOYSA-N
SMILES CC(=O)NCCCN1CCCC1=O
Canonical SMILES CC(=O)NCCCN1CCCC1=O

Introduction

Chemical Structure and Properties

Molecular Composition and Structural Features

N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide has the molecular formula C9H16N2O2 with a molecular weight of 184.24 g/mol . The compound's structure is characterized by a five-membered nitrogen-containing heterocycle (pyrrolidine ring) with a 2-oxo group attached to it. This pyrrolidine ring is connected to an acetamide group via a propyl chain, creating a unique molecular architecture that influences its chemical behavior .

The structural representation can be expressed through several notations:

  • SMILES: O=C(NCCCN1C(=O)CCC1)C

  • InChI: InChI=1S/C9H16N2O2/c1-8(12)10-5-3-7-11-6-2-4-9(11)13/h2-7H2,1H3,(H,10,12)

  • InChI Key: OAUYENAPBFTAQT-UHFFFAOYSA-N

Physical and Chemical Characteristics

The compound exhibits specific physical properties that are relevant to its handling and application in laboratory settings:

PropertyValueSource
Molecular Weight184.24 g/mol
Density1.088 g/cm³
Physical FormSolid (reported)
Water Hazard Class (WGK)1 (slightly hazardous to water)

The presence of the amide functional group contributes significantly to the compound's potential as a bioactive molecule . The 2-oxo group indicates that the compound may exhibit keto-enol tautomerism, which can influence its reactivity and interactions with biological targets . Additionally, the propyl chain attached to the nitrogen atom of the pyrrolidine ring suggests hydrophobic characteristics, affecting its solubility and permeability in biological systems .

Collision Cross Section Properties

Advanced characterization methods have provided predicted collision cross section values for different adducts of the compound, which are valuable for mass spectrometry analysis and identification:

Adductm/zPredicted CCS (Ų)
[M+H]+185.12847143.1
[M+Na]+207.11041150.8
[M+NH4]+202.15501149.7
[M+K]+223.08435147.9
[M-H]-183.11391142.8
[M+Na-2H]-205.09586145.5
[M]+184.12064143.6
[M]-184.12174143.6

These collision cross section values provide important information for the compound's identification and characterization in analytical chemistry applications .

Biological and Pharmacological Significance

Role in Allergic Conjunctivitis

Recent genetic studies have identified N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide as a metabolite with significant implications in allergic conjunctivitis. Research has demonstrated that this compound acts as a risk factor with an odds ratio (OR) of 1.257 (95% CI = 1.014–1.559, p = 3.72 × 10⁻²) . This finding places the compound among important amino acids with immunomodulatory functions, suggesting its involvement in the pathophysiology of allergic responses in ocular tissues .

The compound's categorization as an amino acid derivative with potential immunomodulatory effects makes it particularly relevant in understanding the genetic determinants of allergic conditions . This connection to allergic conjunctivitis represents one of the most well-documented biological roles of N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide and highlights its importance in immunological research.

QuantityPackagingPrice (€)Source
50 mgGlass181.70
100 mgGlass289.20
250 mgGlass547.20
500 mgGlass826.70
1 gGlass1,192.20

The compound is also available from other suppliers, with delivery times typically ranging from 3-4 weeks depending on the supplier and quantity ordered .

Research Applications

The primary research applications of N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide include:

  • Studies on allergic conditions, particularly allergic conjunctivitis, where the compound has been identified as a genetically determined metabolite with risk associations

  • Medicinal chemistry research focused on structure-activity relationships of heterocyclic amides

  • Metabolomics studies examining the role of specific metabolites in disease pathways

  • Potential drug development targeting immunomodulatory pathways

The compound is also known by several synonyms in research literature, including:

  • N-(3-Acetamidopropyl)pyrrolidin-2-one

  • Acisoga

  • Acetamide, N-(3-(2-oxo-1-pyrrolidinyl)propyl)-

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